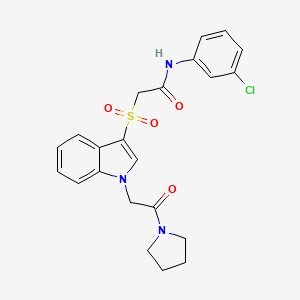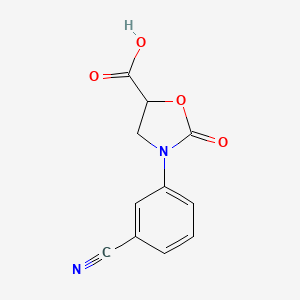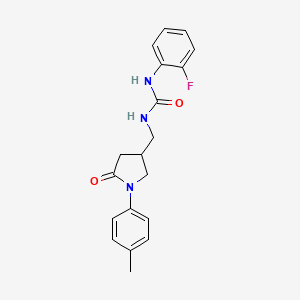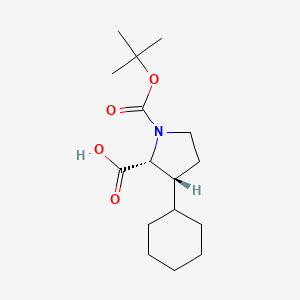![molecular formula C20H25N3O6 B2531566 1-({(3,4-diméthoxyphénéthyl)[(2,5-dioxo-1-pyrrolidinyl)méthyl]amino}méthyl)dihydro-1H-pyrrole-2,5-dione CAS No. 866041-23-8](/img/structure/B2531566.png)
1-({(3,4-diméthoxyphénéthyl)[(2,5-dioxo-1-pyrrolidinyl)méthyl]amino}méthyl)dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C20H25N3O6 and its molecular weight is 403.435. The purity is usually 95%.
BenchChem offers high-quality 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Ce composé présente une activité anticancéreuse potentielle. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier en inhibant la prolifération cellulaire et en induisant l'apoptose. Des études supplémentaires sont nécessaires pour comprendre ses mécanismes précis et ses applications cliniques potentielles .
Activité anti-inflammatoire
Le composé a montré des propriétés anti-inflammatoires dans des études précliniques. Il peut moduler les voies inflammatoires et réduire les dommages liés à l'inflammation. Les chercheurs explorent son utilisation potentielle dans le traitement des maladies inflammatoires .
Effets antioxydants
Avec sa structure chimique unique, ce composé agit comme un antioxydant. Il capte les radicaux libres et protège les cellules du stress oxydatif. Les recherches sur sa capacité antioxydante pourraient conduire à des applications dans la prévention des dommages oxydatifs .
Potentiel neuroprotecteur
Des études suggèrent que ce composé peut avoir des effets neuroprotecteurs. Il pourrait protéger les neurones des dommages causés par le stress oxydatif, l'inflammation ou l'excitotoxicité. Les chercheurs étudient son rôle dans les maladies neurodégénératives .
Activité antivirale
Des recherches préliminaires indiquent que le composé présente des propriétés antivirales. Il peut interférer avec la réplication virale ou l'entrée dans les cellules hôtes. Les scientifiques étudient son potentiel en tant qu'agent antiviral .
Propriétés
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-15-4-3-14(11-16(15)29-2)9-10-21(12-22-17(24)5-6-18(22)25)13-23-19(26)7-8-20(23)27/h3-4,11H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOWKKTPSCRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)
![4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2531485.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2531494.png)


![N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine](/img/structure/B2531498.png)


![3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
